

A Comparative Analysis of the Antioxidant Potential of Trapa Species Extracts

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The genus *Trapa*, commonly known as water chestnut, encompasses several species that have been recognized for their nutritional and medicinal properties.^{[1][2][3]} Extracts from these aquatic plants are rich in phytochemicals, particularly phenolic compounds and flavonoids, which contribute to their significant antioxidant activities.^{[1][4][5]} This guide provides a comparative overview of the antioxidant capacity of different *Trapa* species, supported by experimental data from various studies. The objective is to offer a comprehensive resource for researchers and professionals in drug development exploring natural sources of antioxidants.

Quantitative Comparison of Antioxidant Activity

The antioxidant potential of plant extracts is commonly evaluated using various in vitro assays. The most frequently employed methods include the determination of total phenolic content (TPC), total flavonoid content (TFC), and the assessment of free radical scavenging activities using assays such as 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS), as well as the ferric reducing antioxidant power (FRAP) assay.^{[1][6]}

The following tables summarize the quantitative data on the antioxidant activity of extracts from different *Trapa* species and varieties. It is important to note that the extraction methods, solvents, and plant parts used can significantly influence the results.

Table 1: Total Phenolic and Flavonoid Content in *Trapa* Species Extracts

Trapa Species/Variety	Plant Part	Extraction Solvent	Total Phenolic Content (TPC)	Total Flavonoid Content (TFC)	Reference
Trapa natans(Green variety)	Fruit	Methanol	91.13 mg GAE/g	36.6 mg QE/g	[7]
Trapa natans(Red variety)	Fruit	Methanol	36.6 mg GAE/g	-	[7]
Trapa natans(Red shell)	Shell	Methanol	155.1 ± 3.11 mg/g GAE	-	[2][8]
Trapa natans(Green shell)	Shell	Methanol	-	55.66 ± 0.258 mg/g CAE	[2][8]
Trapa japonica	Shell	-	157.7 ± 0.70 mg GAE/g	25.0 ± 1.95 mg QE/g	[9]
Trapa taiwanensis(Fresh)	Pulp	Methanol	Higher than dried samples	Higher than dried samples	
Trapa bispinosa(Green variety)	Fruit	-	0.5 mg/100g	-	[4]
Trapa bispinosa(Red variety)	Fruit	-	0.60 mg/100g	-	[4]
Trapa spp. (Bihar Large Red)	Kernel	80% Methanol	651.56 ± 20.18 mg GAE/100g FW	147.68 ± 10.79 mg QE/100g FW	[1]

Trapa spp. (Green Spineless)	Kernel	80% Methanol	615.5 ± 18.44 mg GAE/100g FW	147.68 ± 2.85 mg QE/100g FW	[1]
Trapa spp. (Orange Spineless)	Kernel	80% Methanol	340.81 ± 10.16 mg GAE/100g FW	76.64 ± 1.43 mg QE/100g FW	[1]

GAE: Gallic Acid Equivalents; QE: Quercetin Equivalents; CAE: Catechin Equivalents; FW: Fresh Weight.

Table 2: Radical Scavenging Activity and Ferric Reducing Power of Trapa Species Extracts

Trapa Species/Variety	Plant Part	Assay	IC ₅₀ Value (µg/mL) or Activity	Reference
Trapa natans(Red shell methanolic extract)	Shell	DPPH	15.91	[2] [8]
Trapa natans(Green shell methanolic extract)	Shell	DPPH	16.85	[2] [8]
Trapa natans(Red chestnut methanolic extract)	Chestnut	DPPH	334.27	[2] [8]
Trapa natans(Green chestnut methanolic extract)	Chestnut	DPPH	313.80	[2] [8]
Trapa natans(Red shell methanolic extract)	Shell	ABTS	12.31	[2] [8]
Trapa natans(Green shell methanolic extract)	Shell	ABTS	17.84	[2] [8]

Trapa natans(Red chestnut methanolic extract)	Chestnut	ABTS	345.32	[2][8]
Trapa natans(Green chestnut methanolic extract)	Chestnut	ABTS	291.34	[2][8]
Trapa natans(Green fruit extract)	Fruit	DPPH	62.84 ± 0.94% inhibition	[7]
Trapa natans(Red fruit extract)	Fruit	DPPH	50.22 ± 0.79% inhibition	[7]
Trapa natans(Aqueous fruit rind extract)	Fruit Rind	DPPH	128.86	[10]
Trapa japonica(Shell extract)	Shell	DPPH	31.7% (10 µg/mL), 80.9% (50 µg/mL), 92.4% (100 µg/mL) scavenging	[9]
Trapa japonica(Shell extract)	Shell	ABTS	9.0% (10 µg/mL) to 94.6% (1000 µg/mL) scavenging	[9]

Trapa taiwanensis(Fresh pulp methanolic extract)	Pulp	DPPH	87.2% scavenging at 10 mg/mL	
Trapa spp. (Bihar Large Red)	Kernel	DPPH	389.34 ± 6.92 mg AEAC/100g FW	[1]
Trapa spp. (Green Spineless)	Kernel	DPPH	387.70 ± 11.93 mg AEAC/100g FW	[1]
Trapa spp. (Bihar Large Red)	Kernel	FRAP	248.22 ± 8.20 mg AEAC/100g FW	[1]
Trapa spp. (Green Spineless)	Kernel	FRAP	211.80 ± 6.50 mg AEAC/100g FW	[1]

IC₅₀: The concentration of the extract required to scavenge 50% of the radicals. A lower IC₅₀ value indicates higher antioxidant activity. AEAC: Ascorbic Acid Equivalent Antioxidant Capacity.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the experimental protocols commonly used for assessing the antioxidant activity of Trapa extracts.

A common method for preparing Trapa extracts for antioxidant assays involves the following steps:

- Homogenization: One gram of the fresh plant material (e.g., kernel) is homogenized with 20 mL of 80% methanol using a pestle and mortar.[1]

- Centrifugation: The homogenate is centrifuged at 4000 rpm.[1]
- Supernatant Collection: The supernatant is collected.[1]
- Re-extraction: The remaining pellet is re-homogenized with 10 mL of 80% methanol, and the process is repeated 2-3 times to a final volume of 50 mL.[1]

The TPC is often determined using the Folin-Ciocalteu method.[7]

- An aliquot of the plant extract is mixed with the Folin-Ciocalteu reagent.
- After a short incubation period, a sodium carbonate solution is added to the mixture.
- The absorbance of the resulting blue-colored solution is measured at a specific wavelength (e.g., 725 nm or 760 nm) after incubation.[7][8]
- The TPC is expressed as gallic acid equivalents (GAE) by comparing the absorbance to a gallic acid standard curve.[8]

The TFC is commonly determined using the aluminum chloride colorimetric method.[7]

- The plant extract is mixed with a solution of aluminum chloride.
- The mixture is incubated at room temperature.
- The absorbance is measured at a specific wavelength (e.g., 510 nm).[8]
- The TFC is expressed as quercetin equivalents (QE) or catechin equivalents (CAE) based on a standard curve.[1][8]

This assay measures the ability of the extract to donate a hydrogen atom to the stable DPPH radical.[11]

- A solution of the plant extract at various concentrations is added to a solution of DPPH in a solvent like methanol.[10][12]
- The mixture is incubated in the dark for a specified period (e.g., 30 minutes).[8]

- The decrease in absorbance, due to the reduction of DPPH, is measured at a specific wavelength (e.g., 517 nm).[8]
- The percentage of radical scavenging activity is calculated, and the IC₅₀ value is determined. [2]

This assay is based on the ability of antioxidants to scavenge the ABTS radical cation (ABTS•+).[12]

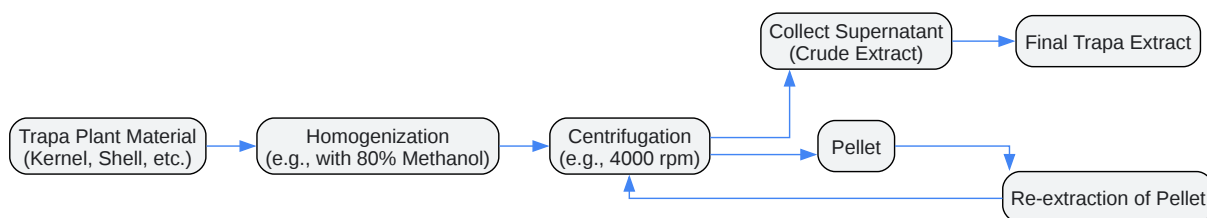
- The ABTS•+ is generated by reacting ABTS with an oxidizing agent like potassium persulfate.[12]
- The plant extract is then added to the ABTS•+ solution.
- The reduction in the absorbance of the ABTS•+ is measured at a specific wavelength (e.g., 734 nm) after a certain incubation time (e.g., 6 minutes).[8][12]
- The scavenging activity is calculated, and the IC₅₀ value is determined.[2]

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[11]

- The FRAP reagent is prepared by mixing acetate buffer, a solution of 2,4,6-tripyridyl-s-triazine (TPTZ) in HCl, and a solution of ferric chloride.[7]
- The plant extract is mixed with the FRAP reagent.
- The formation of a blue-colored ferrous-TPTZ complex results in an increase in absorbance, which is measured at a specific wavelength (e.g., 593 nm).[7]
- The antioxidant capacity is determined by comparing the absorbance change to that of a standard, such as ascorbic acid.[1]

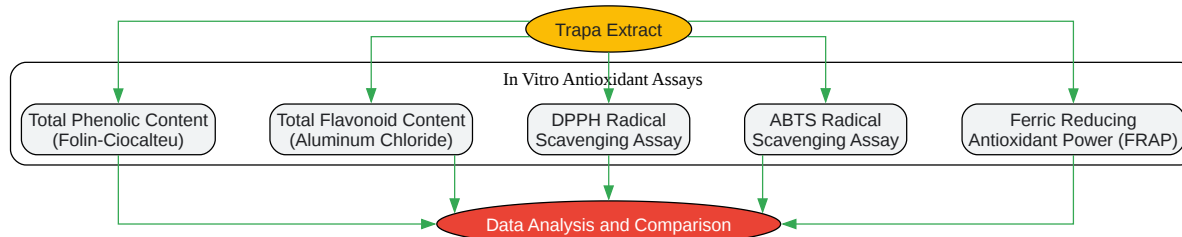
Visualizing the Experimental Workflow

The following diagrams illustrate the general workflow for preparing Trapa extracts and assessing their antioxidant activity.



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Caption: General workflow for the preparation of Trapa species extracts.



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